molecular formula C14H20INO2 B131688 TERT-BUTYL N-[(2R)-1-IODO-3-PHENYLPROPAN-2-YL]CARBAMATE CAS No. 293305-69-8

TERT-BUTYL N-[(2R)-1-IODO-3-PHENYLPROPAN-2-YL]CARBAMATE

Cat. No.: B131688
CAS No.: 293305-69-8
M. Wt: 361.22 g/mol
InChI Key: OOWACWHUQANTFH-GFCCVEGCSA-N
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Description

®-N-Boc-α-(iodomethyl)benzeneethanamine is a chemical compound with the molecular formula C14H20INO2. It is a derivative of benzeneethanamine, where the amine group is protected by a tert-butoxycarbonyl (Boc) group, and an iodomethyl group is attached to the α-position of the ethyl chain. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Boc-α-(iodomethyl)benzeneethanamine typically involves the following steps:

  • Protection of the Amine Group: : The amine group of benzeneethanamine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting benzeneethanamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

  • Iodomethylation: : The protected amine is then subjected to iodomethylation. This involves the reaction of the Boc-protected benzeneethanamine with iodomethane (CH3I) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of ®-N-Boc-α-(iodomethyl)benzeneethanamine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

®-N-Boc-α-(iodomethyl)benzeneethanamine undergoes various chemical reactions, including:

  • Substitution Reactions: : The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols. This is typically carried out in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

  • Reduction Reactions: : The iodomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Oxidation Reactions: : The compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: NaH, K2CO3, DMF (dimethylformamide)

    Reduction: LiAlH4, NaBH4, THF (tetrahydrofuran)

    Oxidation: KMnO4, CrO3, acetone

Major Products

    Substitution: Depending on the nucleophile used, products can include amines, ethers, or thioethers.

    Reduction: The major product is the corresponding methyl derivative.

    Oxidation: Products can include aldehydes, ketones, or carboxylic acids.

Scientific Research Applications

®-N-Boc-α-(iodomethyl)benzeneethanamine has several applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

  • Biology: : The compound is used in the study of enzyme mechanisms and protein-ligand interactions

  • Medicine: : It is investigated for its potential use in drug development. The compound’s ability to undergo various chemical transformations makes it a candidate for the synthesis of pharmaceutical compounds.

  • Industry: : It is used in the production of fine chemicals and specialty materials. Its unique reactivity is exploited in the manufacture of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of ®-N-Boc-α-(iodomethyl)benzeneethanamine involves its interaction with various molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins, enzymes, or DNA, affecting their function.

Molecular Targets and Pathways

    Proteins: The compound can modify amino acid residues in proteins, altering their activity.

    Enzymes: It can inhibit or activate enzymes by covalently modifying their active sites.

    DNA: The compound can interact with DNA, potentially leading to mutations or changes in gene expression.

Comparison with Similar Compounds

®-N-Boc-α-(iodomethyl)benzeneethanamine can be compared with other similar compounds such as:

  • Benzyl Iodide: : Similar in structure but lacks the Boc-protected amine group. It is used in organic synthesis for introducing benzyl groups.

  • ®-N-Boc-α-(bromomethyl)benzeneethanamine: : Similar but with a bromomethyl group instead of an iodomethyl group. It has different reactivity and is used in different synthetic applications.

  • ®-N-Boc-α-(chloromethyl)benzeneethanamine: : Similar but with a chloromethyl group. It is less reactive than the iodomethyl derivative and is used in different contexts.

Uniqueness

The uniqueness of ®-N-Boc-α-(iodomethyl)benzeneethanamine lies in its iodomethyl group, which provides higher reactivity compared to its bromo and chloro counterparts. This makes it particularly useful in reactions requiring a strong electrophile.

Properties

IUPAC Name

tert-butyl N-[(2R)-1-iodo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20INO2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWACWHUQANTFH-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30565798
Record name tert-Butyl [(2R)-1-iodo-3-phenylpropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293305-69-8
Record name tert-Butyl [(2R)-1-iodo-3-phenylpropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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